![molecular formula C10H7N3OS B6524199 2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetonitrile CAS No. 1171961-79-7](/img/structure/B6524199.png)

2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetonitrile” is a chemical compound. It has a molecular weight of 237.26 . The IUPAC name for this compound is 2-(6-oxo-3-(1H-1lambda3-thiophen-2-yl)pyridazin-1(6H)-yl)acetic acid .

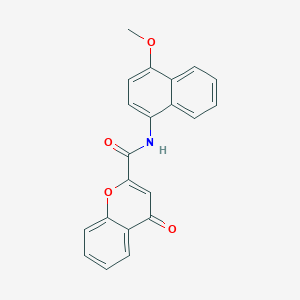

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9N2O3S/c13-9-4-3-7(8-2-1-5-16-8)11-12(9)6-10(14)15/h1-5,16H,6H2,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.It is stored at a temperature between 28°C . The compound’s density is 1.157 g/mL at 25°C .

Wirkmechanismus

Target of Action

It is known that cyanoacetamide-n-derivatives, a class to which this compound belongs, are considered important precursors for heterocyclic synthesis . They are extensively used as reactants to form a variety of heterocyclic compounds .

Mode of Action

The active hydrogen on c-2 of these compounds can participate in a variety of condensation and substitution reactions . This suggests that the compound may interact with its targets through these mechanisms, leading to the formation of various heterocyclic compounds .

Biochemical Pathways

The compound’s potential to form various heterocyclic compounds suggests that it may influence a range of biochemical pathways .

Pharmacokinetics

The compound’s solubility in most organic solvents but insolubility in water may influence its absorption and distribution in the body.

Result of Action

The diverse biological activities reported for many derivatives of cyanoacetamide suggest that this compound may have a wide range of effects .

Action Environment

The compound’s storage temperature is recommended to be between 28°c , suggesting that temperature may play a role in maintaining its stability.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetonitrile in laboratory experiments include its stability in air and light and its ability to be synthesized from a variety of starting materials. In addition, this compound has been found to have a wide range of biological activities, including antifungal, anti-inflammatory, and anticancer properties. However, the mechanism of action of this compound is not yet fully understood, and further research is needed to fully understand its biological effects.

Zukünftige Richtungen

Future research on 2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetonitrile could focus on further elucidating its mechanism of action and exploring its potential applications in the treatment of a variety of diseases. In addition, further research could focus on exploring the potential of this compound to be used in combination with other compounds to enhance its biological activity. Furthermore, further research could focus on exploring the potential of this compound to be used as a diagnostic tool for the detection of certain diseases. Finally, further research could focus on exploring the potential of this compound to be used as a drug delivery system for targeted drug delivery.

Synthesemethoden

2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetonitrile can be synthesized from a variety of starting materials, including thiophene-2-carboxaldehyde, ethyl acetoacetate, and ammonium acetate. The synthesized this compound is obtained in a two-step reaction, which involves the condensation of thiophene-2-carboxaldehyde and ethyl acetoacetate in the presence of ammonium acetate to form a cyclic intermediate, followed by the oxidation of the intermediate with potassium permanganate to form this compound. The synthesized this compound has been found to be stable in air and light.

Wissenschaftliche Forschungsanwendungen

2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetonitrile has been studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including antifungal, anti-inflammatory, and anticancer properties. This compound has been found to be effective against a number of fungal species, including Candida albicans, Aspergillus niger, and Trichophyton mentagrophytes. In addition, this compound has been found to be effective against a variety of inflammatory diseases, such as rheumatoid arthritis and psoriasis. Furthermore, this compound has been found to have anticancer properties and has been found to be effective against a number of cancer cell lines, including breast cancer, colon cancer, and prostate cancer.

Biochemische Analyse

Biochemical Properties

It’s possible that this compound could interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported .

Cellular Effects

It’s possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Potential mechanisms could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is currently no available information on the temporal effects of 2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetonitrile in laboratory settings, including its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

No studies have been reported on the effects of different dosages of this compound in animal models .

Transport and Distribution

Information on how this compound is transported and distributed within cells and tissues is not currently available .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not currently known .

Eigenschaften

IUPAC Name |

2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3OS/c11-5-6-13-10(14)4-3-8(12-13)9-2-1-7-15-9/h1-4,7H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWTDVMWCIWJWQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN(C(=O)C=C2)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylamino)benzamide](/img/structure/B6524116.png)

![N-{2-butyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaen-9-yl}-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B6524139.png)

![methyl 3-[4-(methoxycarbonyl)benzamido]-5-phenylthiophene-2-carboxylate](/img/structure/B6524148.png)

![N-[4-(adamantan-1-yl)-2-methylphenyl]-2,4-dimethoxybenzamide](/img/structure/B6524205.png)

![2-[(4-methylphenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B6524212.png)